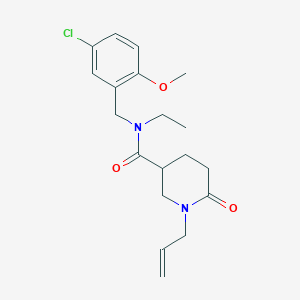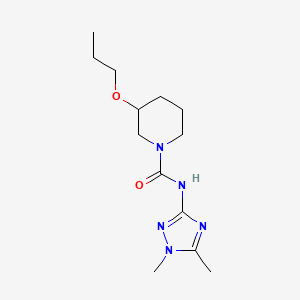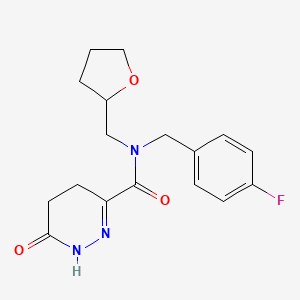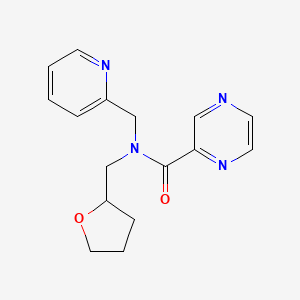![molecular formula C19H33N5O2 B5900907 N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide](/img/structure/B5900907.png)
N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a tert-butyltriazole moiety, making it a versatile candidate for research in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyltriazole Group: The tert-butyltriazole moiety is introduced via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide: shares structural similarities with other piperidine-based compounds and triazole derivatives.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring and a tert-butyltriazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Propriétés
IUPAC Name |
N-[(2S)-1-[4-(4-tert-butyltriazol-1-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N5O2/c1-13(2)11-16(20-14(3)25)18(26)23-9-7-15(8-10-23)24-12-17(21-22-24)19(4,5)6/h12-13,15-16H,7-11H2,1-6H3,(H,20,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALQDDCGOJPNC-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCC(CC1)N2C=C(N=N2)C(C)(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC(CC1)N2C=C(N=N2)C(C)(C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[ethyl(4-ethylbenzyl)amino]methyl}-2-methoxyphenol](/img/structure/B5900834.png)
![2-[(2-chlorobenzyl)thio]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B5900842.png)
![2-{[4-(methylthio)benzyl][3-(pyrimidin-2-yloxy)benzyl]amino}ethanol](/img/structure/B5900846.png)
![(pyridin-3-ylmethyl){[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}(3-thienylmethyl)amine](/img/structure/B5900854.png)
![N'-1-adamantyl-N-[2-(dimethylamino)ethyl]-N-methylmalonamide](/img/structure/B5900855.png)


![2-chloro-4-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol](/img/structure/B5900884.png)
![3-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B5900895.png)
![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidine](/img/structure/B5900903.png)
![4-[(4-isopropylpiperazin-1-yl)carbonyl]-2,8-dimethylquinoline](/img/structure/B5900904.png)

![ethyl (2S)-2-[[4-(2-fluoro-5-methylanilino)-4-oxobutanoyl]amino]propanoate](/img/structure/B5900933.png)

